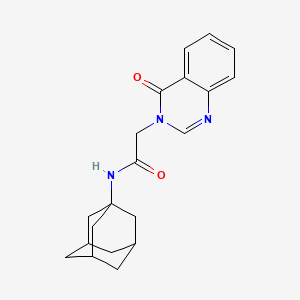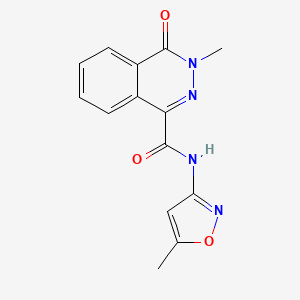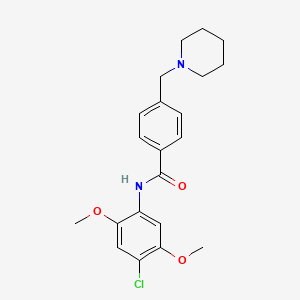
3-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,1-benzisoxazole
説明
3-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,1-benzisoxazole, also known as PBDT, is a benzisoxazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its ability to inhibit various enzymes and receptors in the human body, making it a promising candidate for the treatment of several diseases.
科学的研究の応用
Synthesis and Biological Properties
The research conducted by Kamble, Latthe, and Badami (2007) explores the synthesis of bifunctional 3/4-[acetyl]phenylsydnone derivatives, leading to the creation of 3-[3/4-acetyl]phenyl-5-methyl-3H-[1,3,4]-oxadiazol-2-ones. This study demonstrates the antifungal activity of these compounds, which surpasses that of reference drugs used in the study (Kamble, Latthe, & Badami, 2007).
Antitubercular Agents
Joshi et al. (2015) have synthesized novel pyrrole derivatives, including various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives. These compounds showed moderate to good antitubercular activity, and the study provides insights into the structure-activity relationship of these derivatives (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Antibacterial and Antifungal Activities
Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones and evaluated their antibacterial and antifungal properties. The study concluded that these compounds exhibit better antibacterial than antifungal activities (Gupta, Kashaw, Jatav, & Mishra, 2008).
Mesomorphic Behavior and Photoluminescent Properties
Han et al. (2010) investigated a series of 1,3,4-oxadiazole derivatives, focusing on their mesomorphic behavior and photoluminescent properties. This study provides valuable insights into the potential applications of these compounds in photonic, sensor, and optoelectronic devices (Han, Wang, Zhang, & Zhu, 2010).
Anticancer Activities
Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, showing promising anticancer activities (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Computational and Pharmacological Potential
Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives. The study assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, revealing the multifaceted potential of these compounds in medical research (Faheem, 2018).
Optoelectronically Active Derivatives
Naik et al. (2019) conducted photophysical studies on optoelectronically active thiophene substituted 1,3,4-oxadiazole derivatives. These findings highlight the significance of 1,3,4-oxadiazole derivatives in developing future photonic and optoelectronic devices (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Novel Derivatives and Anthelmintic Activity
Patel et al. (2010) synthesized new oxadiazole derivatives incorporated with imidazole and pyrazole, assessing their anthelmintic activity. This study expands the potential medicinal applications of these compounds (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010).
特性
IUPAC Name |
3-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c1-3-7-14(8-4-1)19-17-13-16(11-12-18(17)24-26-19)21-23-22-20(25-21)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYXMZNKLOOUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440566.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-tert-butoxy-2-propanol dihydrochloride](/img/structure/B4440577.png)
![7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440578.png)
![3-amino-N-(sec-butyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440580.png)
![N-(3,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440593.png)

![6-fluoro-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4440626.png)

![2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4440642.png)
![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4440653.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4440656.png)